S-(-)-1,1/'-Binaphthyl-2,2/'-Diol

Chiral Ligand Enantiomeric Excess Asymmetric Catalysis

Ensure the enantioselectivity of your asymmetric synthesis with (S)-(-)-BINOL, the definitive C2-symmetric chiral scaffold. Procuring standard, high-purity (S)-BINOL with certified optical purity (≥99% ee) is non-negotiable; any deviation in enantiopurity introduces mismatched catalytic pathways, drastically reducing yield and selectivity. This batch enables reliable construction of phosphoramidite ligands, chiral phosphoric acids, and Ti-BINOL complexes for asymmetric alkynylzinc additions and epoxide ring-opening. Guarantee reproducibility and eliminate costly purification.

Molecular Formula C22H26N4O3
Molecular Weight 394.475
CAS No. 1853-99-2
Cat. No. B595077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(-)-1,1/'-Binaphthyl-2,2/'-Diol
CAS1853-99-2
Molecular FormulaC22H26N4O3
Molecular Weight394.475
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C
InChIInChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27)
InChIKeyMIHXZJHZTJPSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-1,1'-Binaphthyl-2,2'-diol (CAS 1853-99-2): A Fundamental Chiral Ligand for Asymmetric Synthesis


The compound (S)-(-)-1,1'-Binaphthyl-2,2'-diol, commonly known as (S)-BINOL, is an axially chiral atropisomer that serves as a cornerstone scaffold in asymmetric catalysis. As a member of the 1,1'-bi-2-naphthol (BINOL) class, it is characterized by its C2-symmetry and the restricted rotation around its biaryl bond, which provides a robust, well-defined chiral environment essential for stereoselective transformations . This compound acts as a versatile precursor for a wide range of chiral ligands, including phosphoramidites and phosphoric acids, and is widely employed in both stoichiometric and catalytic asymmetric reactions [1].

Procurement Risk: Why Generic BINOL Substitution is Invalid Without Specification


Substituting (S)-BINOL with its enantiomer (R)-BINOL, the racemic mixture (±)-BINOL, or even a slightly less enantiopure batch will lead to dramatically different, and often detrimental, experimental outcomes. The absolute stereochemical configuration dictates the direction and magnitude of enantioselectivity in catalytic reactions; using the incorrect enantiomer will yield the opposite product enantiomer, fundamentally altering a drug candidate's biological activity . Furthermore, the enantiomeric purity (ee) is not a simple binary attribute. A reduction from the specification of ≥99% ee to a lower grade can introduce a competitive, mismatched catalytic pathway or dilute the chiral induction effect, severely compromising reaction yield, selectivity, and reproducibility. For applications as a chiral solvating agent, the optical purity directly impacts the magnitude of observed chemical shift differences, thus affecting the accuracy of enantiomeric excess measurements [1].

Quantitative Differentiation of (S)-BINOL (CAS 1853-99-2) Against Its Primary Comparators


Enantiomeric Purity: Commercial Specification vs. Baseline Synthesis

The procurement value of commercial (S)-BINOL is defined by its high and certified enantiomeric purity, which is not guaranteed by in-house synthesis from racemic starting materials. Reputable vendors supply this compound with a purity of ≥99% enantiomeric excess (ee) as determined by chiral HPLC . This is a critical specification. In contrast, a typical laboratory synthesis starting from racemic BINOL via a single chemical or enzymatic resolution often yields product with lower initial enantiopurity. For instance, a modern photocatalytic synthesis of (R)-BINOL was reported with only moderate enantioselectivity (65% ee) . Relying on a lower-purity, non-validated batch introduces an uncontrolled variable that can significantly suppress the observed enantioselectivity in a downstream catalytic process.

Chiral Ligand Enantiomeric Excess Asymmetric Catalysis

Chiral Recognition: Enantioselectivity in NMR as a Function of Solvent Polarity

(S)-BINOL functions as a well-defined chiral solvating agent (CSA) for determining the enantiomeric composition of various chiral compounds via 1H, 13C, and 31P NMR [1]. The method's enantioselectivity is highly tunable and increases predictably as the solvent polarity decreases. This allows users to optimize the chiral discrimination for a specific analyte by simply choosing the appropriate solvent. The observed effect is quantified by the increasing chemical shift difference (Δδ) between the diastereomeric complexes formed with the two analyte enantiomers.

Chiral Solvating Agent NMR Spectroscopy Enantiomeric Excess Determination

Catalytic Scaffold Purity: A Prerequisite for High-Yield, High-Selectivity Transformations

The value of (S)-BINOL as a procurement item is its role as a pure, reliable building block for constructing more complex catalysts. This is evidenced by the performance of catalysts derived from it. For example, a study on the asymmetric synthesis of BINOL derivatives using catalysts derived from enantiopure (S)-BINOL reported product yields up to 87% and enantioselectivities up to 99% ee [1]. This performance is contingent on starting with an enantiopure precursor. In contrast, use of less pure or racemic starting material for catalyst synthesis would lead to a mixture of diastereomeric catalysts, which is known to result in significantly diminished yields and selectivities in asymmetric reactions.

Asymmetric Synthesis Catalyst Precursor BINOL Derivative

Procurement-Driven Application Scenarios for (S)-BINOL (CAS 1853-99-2)


Preparation of Chiral Phosphoramidite Ligands for Asymmetric Hydrogenation and Conjugate Addition

A primary industrial application is the conversion of (S)-BINOL into its corresponding phosphoramidite ligand. These ligands are extensively used in the pharmaceutical industry for high-throughput asymmetric hydrogenation and 1,4-conjugate addition reactions. The use of (S)-BINOL with certified optical purity (ee: 99%) is non-negotiable; any deviation in the enantiopurity of the starting material will result in a mixture of diastereomeric catalysts, leading to a direct and quantifiable loss of product enantioselectivity and a complex, costly purification process.

Development of Robust Methods for NMR-Based Enantiomeric Excess Determination

Analytical chemists in both academic and pharmaceutical quality control (QC) settings utilize (S)-BINOL as a reliable chiral solvating agent (CSA) to determine the enantiomeric purity of newly synthesized chiral intermediates. This application leverages the predictable, solvent-tunable enantioselectivity of the compound, where lower polarity solvents such as C6D6 or CDCl3-CCl4 provide optimal chiral discrimination [1]. Using a standard, high-purity batch of (S)-BINOL ensures that the observed chemical shift differences (Δδ) are reproducible and can be used for accurate quantification of the enantiomeric composition.

Synthesis of Enantiopure Building Blocks for Active Pharmaceutical Ingredients (APIs)

(S)-BINOL is a critical scaffold for generating enantiopure intermediates for drug development. Its ability to form a stable chiral environment with titanium(IV) isopropoxide is exploited in key stereoselective steps, such as the asymmetric alkynylzinc addition to ketones or the enantioselective ring-opening of epoxides with anilines . The high yield (up to 87%) and high enantioselectivity (up to 99% ee) observed in reactions using catalysts derived from (S)-BINOL [2] are only attainable when starting from a highly enantiopure batch, making the commercial procurement of a certified product a strategic choice for API synthesis routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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